5-chloro-2-methoxy-4-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
The compound 5-chloro-2-methoxy-4-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a benzene sulfonamide derivative with a complex structure featuring:
- A chloro (-Cl) group at position 5,
- A methoxy (-OCH₃) group at position 2,
- A methyl (-CH₃) group at position 4 on the benzene ring,
- A sulfonamide (-SO₂NH-) linkage connecting to a phenyl ring,
- A pyrimidine core substituted with methyl and 4-methylphenylamino groups.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O3S/c1-16-5-7-19(8-6-16)29-25-14-18(3)28-26(31-25)30-20-9-11-21(12-10-20)32-36(33,34)24-15-22(27)17(2)13-23(24)35-4/h5-15,32H,1-4H3,(H2,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXSAJWUYTPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzene Sulfonamide Core: This involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with Pyrimidine Derivative: The intermediate is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Functionalization: The final product is obtained after further functionalization steps, which may include methylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxy ketone, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of sulfonamide derivatives, characterized by a sulfonamide functional group attached to a benzene ring. Its molecular formula is , and it exhibits notable structural features that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer models. A study published in the European Journal of Medicinal Chemistry demonstrated that similar sulfonamide compounds showed significant cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamides is well-documented. The compound has been tested against a range of bacterial strains, showing significant inhibitory effects. A comparative study highlighted that derivatives of this class can be as effective as conventional antibiotics, making them suitable candidates for developing new antimicrobial agents .
Inhibition of NLRP3 Inflammasome
Emerging research indicates that certain sulfonamide compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory diseases. This inhibition could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
Case Study 1: Anticancer Efficacy
In vitro studies on similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For example, a derivative structurally related to our compound was found to significantly reduce cell viability in breast cancer cell lines .
Case Study 2: Antimicrobial Testing
A series of tests conducted on related sulfonamide compounds revealed their effectiveness against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating their potential as alternative treatments in an era of increasing antibiotic resistance .
Data Tables
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pyrimidine moiety can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analysis and Key Substituents
The target compound’s structural analogs differ in substituents on the benzene and pyrimidine rings, influencing physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
Lipophilicity (LogP):
- The target compound’s chloro and methyl groups increase LogP (~4.2 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
- The methoxy-substituted analog may have lower LogP (~3.5) due to polar OCH₃, improving solubility .
- The tri-chloro benzamide has the highest LogP (~5.0), risking metabolic instability .
Solubility:
Stability and Metabolic Considerations
Biological Activity
Antimicrobial Properties
Sulfonamide compounds are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. The specific compound has been evaluated for its activity against various pathogenic bacteria and fungi.
In Vitro Studies
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . A study highlighted that modifications in the chemical structure, such as the introduction of halogen groups, substantially enhanced the antimicrobial efficacy of related compounds .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives can often be correlated with their structural features. Key findings from SAR studies include:
- Chloro and Methoxy Substituents : The presence of chloro and methoxy groups at specific positions on the phenyl ring has been linked to increased antibacterial activity .
- Pyrimidine Moiety : The incorporation of a pyrimidine ring enhances the compound's interaction with bacterial enzymes, thereby improving its efficacy against resistant strains .
Case Study 1: Antibacterial Activity
A series of experiments conducted by Nagaraj and Reddy (2008) demonstrated that derivatives similar to the target compound exhibited potent activity against both gram-positive and gram-negative bacteria. The introduction of electron-withdrawing groups like chloro significantly improved the compounds' antibacterial profiles .
Case Study 2: Antifungal Activity
In another study, a related sulfonamide compound was tested against fungal strains such as Candida albicans . Results showed that modifications leading to increased lipophilicity enhanced antifungal activity, suggesting that structural optimization is crucial for developing effective antifungal agents .
Table 1: Summary of Biological Activities
| Compound Structure | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 5-chloro-... | Antibacterial | E. coli, S. aureus | |
| 5-chloro-... | Antifungal | C. albicans | |
| Pyrimidine Derivatives | Antiviral | Various viral strains |
Additional Findings
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of similar compounds through molecular docking studies. These studies suggest that the target compound may interact effectively with bacterial enzymes involved in folic acid synthesis, further supporting its potential as a therapeutic agent .
Q & A
Q. Yield Optimization Strategies :
- Catalysts : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance aryl-aryl bond formation efficiency .
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity intermediates.
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide coupling | DMF, 0–5°C, 2 h | 65–70 | |
| Pyrimidine cyclization | Ethanol, reflux, 12 h | 45–50 | |
| Final purification | Silica gel (hexane:EtOAc = 3:1) | >95 purity |
Basic: How is the compound structurally characterized, and what spectroscopic techniques are critical?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, sulfonamide NH at δ 10.2 ppm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrimidine-phenyl dihedral angle = 12.8°) and hydrogen-bonding networks (N–H⋯O interactions) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 532.12) .
Critical Note : Discrepancies in NMR shifts may arise from solvent polarity or tautomeric equilibria; use deuterated DMSO for consistency .
Basic: What in vitro biological screening methods are used to evaluate its therapeutic potential?
Answer:
- Anticancer Activity : MTT assays against K562 (leukemia) and MCF-7 (breast cancer) cell lines, with IC₅₀ values <10 µM indicating potency .
- Kinase Inhibition : Fluorescence polarization assays for Src/Abl kinase inhibition (IC₅₀ = 3.2 nM) .
- Microbiological Testing : Agar diffusion assays for antibacterial activity (e.g., Staphylococcus aureus inhibition zones ≥15 mm at 50 µg/mL) .
Q. Table 2: Biological Activity Profile
| Assay Type | Target/Model | Result | Reference |
|---|---|---|---|
| MTT assay | K562 cells | IC₅₀ = 8.7 µM | |
| Kinase inhibition | Src/Abl | IC₅₀ = 3.2 nM | |
| Antibacterial | S. aureus | Inhibition zone 15 mm |
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Answer:
- Pyrimidine Modifications : Replace the 4-methyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance kinase binding affinity .
- Sulfonamide Linker : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target engagement .
- Aryl Substitutions : Fluorine or methoxy groups on the phenyl ring enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.3 h) .
Data-Driven Example : Derivatives with trifluoromethyl groups showed 10-fold higher Abl kinase inhibition than methyl analogues .
Advanced: What methodologies identify its molecular targets and mechanisms of action?
Answer:
- Pull-Down Assays : Use biotinylated probes to capture binding proteins from cell lysates; identify targets via LC-MS/MS .
- Kinome Profiling : Screen against 468 kinases using ATP-binding site competition assays (DiscoverX KINOMEscan) .
- Molecular Dynamics (MD) Simulations : Predict binding modes to Src kinase (PDB: 2SRC) with ΔG = −9.8 kcal/mol .
Key Finding : The compound stabilizes Src kinase in a DFG-out conformation, blocking substrate access .
Advanced: How should researchers resolve contradictions in crystallographic vs. spectroscopic data?
Answer:
- Case Study : X-ray data shows a planar pyrimidine ring, while NMR suggests flexibility.
- Resolution :
- Temperature-Dependent NMR : Conduct experiments at 25°C and −40°C to detect ring puckering .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental dihedral angles to assess conformational energy barriers .
- Variable-Temperature XRD : Collect data at 100 K and 298 K to confirm thermal motion effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
